5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of 5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide can be compared with other thiophene derivatives and piperidine-containing compounds. Similar compounds include:
Tipepidine: A thiophene derivative with antitussive properties.
Tiquizium Bromide: Used as an antispasmodic agent.
Timepidium Bromide: Another antispasmodic agent.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma. The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and applications.
Properties
IUPAC Name |
5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S2/c1-3-12-4-5-13(18-12)19(16,17)14-10-11-6-8-15(2)9-7-11/h4-5,11,14H,3,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFBQVUOXXBNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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